molecular formula C6H8Br2ClNS B2977397 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 2095410-21-0

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2977397
CAS No.: 2095410-21-0
M. Wt: 321.46
InChI Key: DORICFZRSNLWQJ-UHFFFAOYSA-N
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Description

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride is an organic compound with the chemical formula C6H8Br2ClNS and a molecular weight of 321.46 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex structures.

Scientific Research Applications

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dibromothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2NS.ClH/c7-5-3-4(1-2-9)10-6(5)8;/h3H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORICFZRSNLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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